N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H17N3O5S2 and its molecular weight is 491.54. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
N-(1,3-Benzodioxol-5-yl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide and its derivatives have shown promise in antimicrobial applications. A study on a similar compound demonstrated significant activity against Staphylococcus aureus and other bacterial strains, highlighting its potential in combating microbial infections (Attia et al., 2014).
Antitumor Properties
Compounds with structural similarities to this compound have been researched for their antitumor properties. Studies have found that certain derivatives exhibit inhibitory effects on tumor cells, suggesting potential use in cancer therapy. For example, some derivatives were found to be effective against human tumor cell lines, demonstrating their potential in cancer treatment (Gangjee et al., 2007), (Alqasoumi et al., 2009).
Structural Studies and Molecular Interactions
Structural analysis of compounds similar to this compound has provided insights into their molecular interactions. Studies on crystal structures of related compounds have shown specific folding conformations and intramolecular interactions, which are important for understanding their biological activity (Subasri et al., 2016), (Subasri et al., 2017).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O5S2/c28-20(25-14-7-8-18-19(10-14)31-13-30-18)12-34-24-26-21-16-5-1-2-6-17(16)32-22(21)23(29)27(24)11-15-4-3-9-33-15/h1-10H,11-13H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTXLRLSKXGIBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CS5)OC6=CC=CC=C64 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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